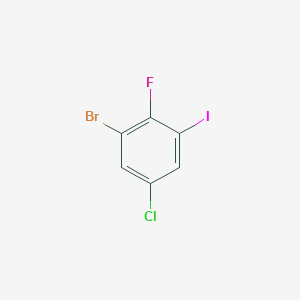

1-Bromo-5-chloro-2-fluoro-3-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPTVSBHAAKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regiochemical Control for 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Established Synthetic Routes to Polyhalogenated Benzene (B151609) Derivatives

The construction of polysubstituted aromatic rings is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. For heavily halogenated systems, two classical approaches have proven particularly effective: sequential halogenation and directed ortho metalation.

Sequential Halogenation Strategies

Sequential halogenation, a cornerstone of aromatic chemistry, relies on the principles of electrophilic aromatic substitution (EAS). In this approach, halogens are introduced one by one, with the regiochemical outcome of each step being governed by the directing effects of the substituents already present on the ring. Halogens are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. However, they are also deactivating, making subsequent substitutions progressively more difficult.

A common strategy for synthesizing polyhalogenated benzenes involves starting with an aniline (B41778) derivative. The amino group is a strong activating and ortho-, para-directing group, which can be temporarily converted to an acetamide (B32628) to moderate its reactivity and prevent over-halogenation. This allows for a controlled, stepwise introduction of halogen atoms. Following the desired halogenation steps, the amino group can be removed via a diazotization reaction followed by dediazoniation (e.g., Sandmeyer reaction), or replaced with another halogen. A six-stage synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline exemplifies this classical approach, highlighting the use of protecting groups and the manipulation of directing effects to achieve a specific substitution pattern. medium.com

Directed Ortho Metalation (DoM) and Related Approaches

Directed Ortho Metalation (DoM) offers a powerful alternative to classical electrophilic substitution for achieving regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, including a variety of halogenating agents.

Common DMGs include amides, carbamates, and ethers, which coordinate to the lithium reagent, facilitating the deprotonation of the adjacent C-H bond. This technique provides excellent regiochemical control, often allowing for the introduction of substituents in positions that are difficult to access via traditional EAS reactions. While DoM is a powerful tool, its application to polyhalogenated benzenes requires careful consideration of the potential for halogen-metal exchange, an often competing reaction pathway.

Regioselective Synthesis of 1-Bromo-5-chloro-2-fluoro-3-iodobenzene

The synthesis of the specifically substituted this compound is not explicitly detailed in the literature, however, a plausible synthetic route can be devised based on established principles and analogous transformations. A likely strategy would involve the sequential halogenation of a suitable fluorinated precursor, leveraging the directing effects of the substituents at each stage.

A potential precursor for this synthesis is a polyhalogenated aniline. For instance, a patent for the synthesis of the positional isomer 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) starts from 4-bromo-3-chloro-2-fluoroaniline. google.com This suggests that a similarly substituted aniline could serve as a key intermediate for the target molecule.

Influence of Existing Halogen Substituents on Incoming Electrophiles and Nucleophiles

The directing effects of the halogen substituents are paramount in controlling the regiochemistry of sequential halogenation. All halogens are ortho-, para-directing due to the resonance donation of their lone pairs into the aromatic ring, which stabilizes the arenium ion intermediate in ortho and para attacks. However, they are also deactivating due to their inductive electron-withdrawing effect. The order of deactivating strength is generally considered to be I > Br > Cl > F.

In a polysubstituted benzene ring, the position of the next substitution is determined by the combined directing effects of all existing substituents. When the directing effects of multiple groups are in agreement, the regiochemical outcome is generally predictable. However, when the directing effects are opposed, the outcome can be a mixture of products, and the reaction conditions must be carefully controlled to favor the desired isomer.

Optimization of Reaction Conditions for Halogen Positional Control

Achieving high regioselectivity in the synthesis of polyhalogenated benzenes often requires careful optimization of reaction conditions. This can include the choice of solvent, temperature, and the specific halogenating agent. For instance, the use of bulky halogenating agents can favor substitution at the less sterically hindered para position.

In the context of synthesizing this compound, a plausible multi-step synthesis could be envisioned starting from a fluorinated aniline. The order of introduction of the remaining halogens would be critical. For example, starting with 2-fluoroaniline, one could envision a sequence of chlorination, bromination, and iodination, with the regiochemistry at each step being dictated by the directing effects of the fluorine and the subsequently introduced halogens. The final step would likely involve the diazotization of the amino group followed by iodination, a common method for introducing iodine into an aromatic ring. A laboratory procedure for the synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline (B12088954) demonstrates the feasibility of such a terminal diazotization-iodination step. google.com

Table 1: Proposed Synthetic Intermediates and Key Transformations

| Starting Material | Reagents and Conditions | Intermediate | Key Transformation |

| 2-Fluoroaniline | 1. Acetic anhydride (B1165640) 2. Cl₂/FeCl₃ | 2-Chloro-6-fluoroacetanilide | Electrophilic Chlorination |

| 2-Chloro-6-fluoroacetanilide | Br₂/FeBr₃ | 4-Bromo-2-chloro-6-fluoroacetanilide | Electrophilic Bromination |

| 4-Bromo-2-chloro-6-fluoroacetanilide | 1. H₃O⁺, heat 2. ICl | 4-Bromo-2-chloro-6-fluoro-3-iodoaniline | Hydrolysis and Electrophilic Iodination |

| 4-Bromo-2-chloro-6-fluoro-3-iodoaniline | 1. NaNO₂, H₂SO₄ 2. KI | This compound | Diazotization and Iodination |

This table represents a hypothetical synthetic pathway and would require experimental validation and optimization.

Emerging Synthetic Methodologies for Complex Halogenated Aromatics

While classical methods remain valuable, modern synthetic chemistry is continuously evolving, offering new tools for the construction of complex molecules. For the synthesis of polyhalogenated aromatics, several emerging methodologies hold significant promise.

Photocatalysis has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.gov Visible-light-mediated reactions can often be performed under mild conditions with high functional group tolerance. These methods typically involve the generation of a highly reactive halogen radical or a halogen cation radical, which can then undergo selective reaction with the aromatic substrate. This approach could potentially offer alternative and more efficient routes to key intermediates in the synthesis of this compound.

Flow chemistry is another rapidly developing field with significant potential for the synthesis of complex molecules. researchgate.netbeilstein-journals.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. The multi-step synthesis of polyhalogenated benzenes, which often involves the use of strong acids and reactive intermediates, is well-suited for adaptation to flow chemistry, potentially enabling a more streamlined and efficient production process.

Continuous Flow Chemistry Applications in Polyhalogenated Arene Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, including polyhalogenated arenes. This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. scispace.com The halogenation of organic compounds, a key step in synthesizing molecules like this compound, often involves toxic and corrosive reagents like elemental halogens (X₂) or hydrogen halides (HX). scispace.com

Flow chemistry mitigates the risks associated with these reagents. The use of microreactors and tube reactors with high surface-area-to-volume ratios allows for superior heat transfer, effectively dissipating exotherms and preventing thermal runaways. scispace.comresearchgate.net This precise temperature control is crucial for achieving high selectivity in halogenation reactions, minimizing the formation of unwanted isomers. Furthermore, reagents can be dosed accurately, including in gas/liquid reactions, which is often challenging in batch setups. scispace.com

The enclosed nature of flow systems significantly enhances safety by minimizing operator exposure to hazardous chemicals. scispace.com Unstable or toxic intermediates can be generated and consumed in situ, and hazardous reagents can be quenched online before the product stream is collected. scispace.com This methodology has been successfully applied to various halogenation reactions, demonstrating its potential for producing polyhalogenated compounds safely and efficiently. scispace.com The scalability of continuous flow processes is another key advantage; multi-gram syntheses can be achieved by simply extending the operation time, without re-optimizing the reaction conditions. chemrxiv.org

Table 1: Advantages of Continuous Flow Chemistry in Polyhalogenated Arene Synthesis

| Feature | Benefit in Polyhalogenated Arene Synthesis | Reference |

| Superior Heat Transfer | Excellent control of exothermic halogenation reactions, improving selectivity and safety. | scispace.comresearchgate.net |

| Precise Reagent Dosing | Accurate control of stoichiometry, even for gas/liquid reactions, minimizing side products. | scispace.com |

| Enhanced Safety | Minimized exposure to hazardous reagents (e.g., X₂, HX); in-line quenching of dangerous byproducts. | scispace.com |

| Rapid Mixing & Reaction | Short reaction times and improved process control. | researchgate.net |

| Scalability | Straightforward scale-up by extending run time, enabling multi-gram production. | chemrxiv.org |

One-Pot Diazotization-Iodination Procedures and Yield Enhancement

A primary route for the synthesis of this compound involves the diazotization of a corresponding aniline precursor, 3-bromo-5-chloro-2-fluoroaniline, followed by a Sandmeyer-type iodination reaction. One-pot procedures, where diazotization and iodination occur in a single reaction vessel, are particularly advantageous as they avoid the isolation of unstable diazonium salt intermediates. nih.govacs.orgnih.gov

In a typical procedure, the aniline is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or an alkyl nitrite (e.g., isoamyl nitrite), under acidic conditions to form the diazonium salt in situ. organic-chemistry.orggoogle.com This intermediate is immediately subjected to an iodine source, like potassium iodide (KI) or diiodomethane (B129776) (CH₂I₂), to yield the final iodinated product. organic-chemistry.orggoogle.com

Several factors influence the efficiency and yield of this transformation. A notable advancement is the development of metal-free, one-pot methods that proceed via a radical mechanism (SᵣN1-like). nih.govorganic-chemistry.org In these reactions, the aniline is converted to the diazonium salt, which then decomposes to an aryl radical. This radical abstracts an iodine atom from a source like diiodomethane. nih.govorganic-chemistry.org This approach offers short reaction times, a simple workup, and is insensitive to moisture and air. nih.govacs.orgnih.gov

Table 2: Example of One-Pot Diazotization-Iodination Conditions for a Related Compound

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Salt Formation | 4-bromo-3-chloro-2-fluoroaniline, 80% Sulfuric acid | Protonates the amine group to facilitate diazotization. | google.com |

| 2. Diazotization-Iodination | Cuprous iodide (catalyst), Potassium iodide, 40% Sodium nitrite aqueous solution (dropwise) | In situ formation of diazonium salt and immediate iodination. | google.com |

| 3. Workup | Sodium bisulfite aqueous solution, Separation of organic layer | Quenches excess reagents and isolates the product. | google.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate hazardous substances. dergipark.org.tr Several principles of green chemistry are directly applicable to the modern synthetic methodologies for this compound.

Prevent Waste : One-pot syntheses, such as the diazotization-iodination procedure, align with this principle by reducing waste. paperpublications.org They eliminate the need for isolating and purifying intermediate compounds, which saves on solvents and reduces material loss. mit.edu

Atom Economy : While Sandmeyer-type reactions are not inherently high in atom economy due to the loss of nitrogen gas and the use of stoichiometric reagents, improvements are being made. Metal-free radical-based methods represent a step forward.

Less Hazardous Chemical Syntheses : The development of metal-free iodination methods avoids the use of copper salts, which can be toxic and lead to heavy metal waste. nih.govorganic-chemistry.org Continuous flow chemistry contributes by containing highly reactive and toxic halogenating agents, thereby creating a safer process. scispace.com

Use Safer Solvents and Auxiliaries : A key goal in green chemistry is to replace hazardous organic solvents. mit.edu While many diazotization reactions still use organic solvents, research into greener alternatives like ionic liquids or even water is ongoing in the broader field of organic synthesis. nih.gov

Increase Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. paperpublications.org The one-pot iodination method described in a patent for a related compound specifically avoids the need for low-temperature diazotization, making it more energy-efficient. google.com Continuous flow reactors can also improve energy efficiency through better heat integration.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. paperpublications.orgmit.edu The use of cuprous iodide as a catalyst, rather than a stoichiometric reagent, in some Sandmeyer reactions is an example of this principle in action. google.com

By integrating strategies like one-pot procedures, metal-free catalysis, and continuous flow technology, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the benzene (B151609) ring of 1-bromo-5-chloro-2-fluoro-3-iodobenzene is significantly deactivated towards electrophiles due to the strong electron-withdrawing inductive effects of the four halogen atoms.

Substituent Effects on Reactivity and Selectivity in EAS

The halogens—fluoro, chloro, bromo, and iodo—all exert a deactivating effect on the aromatic ring for EAS reactions. This deactivation stems from their high electronegativity, which withdraws electron density from the π-system of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comrsc.org The deactivating strength of halogens generally correlates with their electronegativity, following the order F > Cl > Br > I. quora.com Consequently, this compound is a highly deactivated substrate for EAS.

Despite their deactivating nature, halogens are ortho-, para-directing substituents. This directing effect is due to the ability of their lone pair electrons to participate in resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. quora.com In the case of this compound, the directing effects of the four halogens are cumulative. The potential sites for electrophilic attack are the two unsubstituted carbons, C4 and C6. Predicting the major product is complex and depends on the interplay of the inductive and resonance effects of all four halogens, as well as steric hindrance.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect |

| Bromo | 1 | -I (deactivating) | +M (ortho, para) | ortho, para |

| Fluoro | 2 | -I (strongly deactivating) | +M (ortho, para) | ortho, para |

| Iodo | 3 | -I (weakly deactivating) | +M (ortho, para) | ortho, para |

| Chloro | 5 | -I (deactivating) | +M (ortho, para) | ortho, para |

This table summarizes the electronic effects of each halogen substituent on the benzene ring in the context of Electrophilic Aromatic Substitution.

Investigation of Reaction Intermediates

The mechanism of EAS reactions proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. byjus.com The formation of this intermediate is the rate-determining step of the reaction. For this compound, the stability of the possible arenium ions resulting from attack at C4 or C6 would determine the regioselectivity. The resonance stabilization provided by the adjacent halogen atoms plays a crucial role in the stability of these intermediates. Computational studies on substituted benzenes have been employed to predict the stability of such intermediates and the corresponding reaction barriers. nih.govnih.gov While specific experimental or computational studies on the reaction intermediates of this particular molecule are not widely available, the principles of arenium ion stabilization by halogens through resonance would apply.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of multiple electron-withdrawing halogen atoms, which can stabilize the negatively charged intermediate.

Influence of Halogen Identity and Position on SNAr Reactivity

The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of an SNAr reaction is influenced by two main factors: the ability of the substituents to stabilize the negative charge of the Meisenheimer complex and the leaving group ability of the displaced halogen.

The order of leaving group ability for halogens in SNAr reactions is generally I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. Therefore, the iodine atom at the C3 position is the most likely to be displaced by a nucleophile, followed by the bromine atom at C1, and then the chlorine atom at C5. The fluorine atom at C2 is the poorest leaving group among the halogens.

| Halogen Leaving Group | Position | Relative Leaving Group Ability |

| Iodo | 3 | Highest |

| Bromo | 1 | High |

| Chloro | 5 | Moderate |

| Fluoro | 2 | Low |

This table indicates the relative propensity of each halogen to act as a leaving group in a Nucleophilic Aromatic Substitution reaction.

Exploration of Activated and Unactivated SNAr Reactions

SNAr reactions are typically considered "activated" when strong electron-withdrawing groups (like nitro groups) are present on the aromatic ring, significantly facilitating the reaction. In the case of this compound, the cumulative electron-withdrawing effect of the four halogens can be considered to activate the ring towards nucleophilic attack, even in the absence of a nitro group. While not as strongly activated as nitro-substituted aromatics, the polysubstitution with halogens makes SNAr reactions feasible under appropriate conditions.

Unactivated SNAr reactions, those on aryl halides without strong electron-withdrawing groups, are generally very difficult to achieve. However, the presence of multiple halogens in this compound provides a degree of "built-in" activation, placing it in a category between highly activated and unactivated substrates.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a highly valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The key advantage of this polyhalogenated compound lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective cross-coupling reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity is based on the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the metal catalyst (typically palladium).

This reactivity hierarchy enables a stepwise functionalization of the molecule. For instance, a Suzuki coupling can be performed selectively at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing, cross-coupling reactions with different partners. This strategy is instrumental in the synthesis of complex, unsymmetrical, multi-substituted aromatic compounds. nih.gov

| Carbon-Halogen Bond | Position | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-I | 3 | Highest |

| C-Br | 1 | High |

| C-Cl | 5 | Moderate |

| C-F | 2 | Lowest (generally unreactive) |

This table outlines the reactivity of the different carbon-halogen bonds in this compound towards typical palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols for this compound

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. yonedalabs.comrsc.org For a polyhalogenated substrate like this compound, the reaction can be performed stepwise, targeting the most reactive halogen first. The carbon-iodine bond is the most susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at this position while leaving the other halogens intact.

By carefully controlling the reaction conditions (catalyst, ligand, base, and stoichiometry), it is possible to achieve sequential couplings. After the initial reaction at the C-I bond, a subsequent coupling can be directed to the C-Br bond, and finally to the C-Cl bond, providing a pathway to complex, multi-substituted aromatic compounds. nih.gov

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling Reactions This table illustrates the expected selectivity based on established principles of C-X bond reactivity.

| Step | Coupling Partner | Catalyst System | Base | Expected Product |

| 1 | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Bromo-5-chloro-2-fluoro-3-aryl-iodobenzene |

| 2 | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-Aryl-5-chloro-2-fluoro-3-vinyl-iodobenzene |

| 3 | Alkylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1-Aryl-5-alkyl-2-fluoro-3-vinyl-iodobenzene |

Kumada, Stille, Negishi, and Heck Coupling Variants

Similar to the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions can be applied to this compound with predictable selectivity. wikipedia.orgwikipedia.orgorganic-chemistry.org The choice of reaction depends on the desired coupling partner and functional group tolerance.

Kumada Coupling : This reaction utilizes a Grignard reagent (R-MgX) as the nucleophile and is often catalyzed by nickel or palladium complexes. wikipedia.org It is highly effective for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. However, the high reactivity of Grignard reagents limits the reaction's functional group tolerance. wikipedia.org

Stille Coupling : Employing organotin compounds (R-SnR'₃), the Stille coupling offers broad functional group tolerance but is often disfavored due to the toxicity of the tin reagents and byproducts. libretexts.org

Negishi Coupling : This reaction uses organozinc reagents (R-ZnX) and is known for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl halide with an alkene in the presence of a base. organic-chemistry.orgmdpi.com It is a powerful method for forming substituted alkenes, typically with high trans selectivity. organic-chemistry.org

In all these variants, the reaction selectivity is governed by the relative lability of the carbon-halogen bonds, enabling a programmed, site-selective functionalization of the polyhalogenated ring.

Table 2: Overview of Cross-Coupling Variants and Their Nucleophiles

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst |

| Kumada | Organomagnesium (Grignard) | Ni or Pd |

| Stille | Organotin | Pd |

| Negishi | Organozinc | Pd or Ni |

| Heck | Alkene | Pd |

Mechanistic Elucidation of Catalytic Cycles in Carbon-Carbon Bond Formation

The catalytic cycle for most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Transmetalation : The organic group from the organometallic nucleophile (e.g., the aryl group from an arylboronic acid in a Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. libretexts.orgchemrxiv.org This step requires a base to activate the organoboron species. yonedalabs.com

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

For polyhalogenated substrates, if the catalyst remains associated with the product molecule after the first coupling, a second, intramolecular oxidative addition can occur at a different C-X bond, potentially leading to difunctionalization. nih.gov Controlling reaction conditions, such as ligand choice and concentration, is crucial to modulate this behavior and achieve selective monofunctionalization. nih.gov

Reductive and Oxidative Transformations

Selective Dehalogenation Studies

Selective dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov This transformation is valuable for synthesizing partially halogenated compounds from more readily available polyhalogenated precursors. The selectivity of dehalogenation often mirrors that of cross-coupling, as it depends on the relative strength of the C-X bonds.

Reductive dehalogenation can be achieved using various methods, including:

Catalytic Hydrogenation : Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, halogens can be removed. The reaction conditions can be tuned to selectively cleave the weaker C-I and C-Br bonds while leaving the stronger C-Cl and C-F bonds intact.

Active Metals and Protic Solvents : Systems like sodium or calcium metal in lower alcohols (e.g., methanol, ethanol) can effectively reduce aryl halides. google.com The reaction proceeds via electron transfer from the metal to the aromatic ring, leading to the cleavage of the carbon-halogen bond and subsequent protonation by the alcohol. nih.gov

By carefully selecting the reagents and conditions, it is possible to achieve a stepwise dehalogenation of this compound, first removing the iodine, followed by bromine, and then chlorine.

Aromatic Oxidation Reactions

The oxidation of the aromatic ring of this compound is generally challenging. The presence of multiple electron-withdrawing halogen substituents renders the ring highly electron-deficient and thus resistant to electrophilic attack, including oxidation.

Under aerobic conditions, bacteria can degrade haloaromatics through mono- or dioxygenation, often forming halocatechols as intermediates. nih.gov However, these biochemical processes are complex. In a laboratory setting, strong oxidizing agents under harsh conditions would likely lead to non-selective degradation and ring cleavage rather than controlled functionalization. Specific dehalogenation can sometimes be achieved by hydroxylases, where a halogen is replaced by a hydroxyl group, but this is more common in biological systems. nih.gov

Comparative Reactivity Analysis with Structural Isomers and Analogues

The reactivity of halogenated benzenes is highly dependent on the number, type, and relative positions of the halogen substituents. Comparing this compound with its structural isomers and analogues reveals key structure-activity relationships.

Consider the structural isomer 1-bromo-3-chloro-5-fluoro-2-iodobenzene . nih.gov In this isomer, the positions of the fluoro and iodo groups are swapped relative to the chloro and bromo groups. This seemingly minor change can have significant electronic and steric consequences.

Electronic Effects : The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect. In the title compound, the fluorine is ortho to the iodine and bromine atoms. In the isomer, it is ortho only to the iodine. This difference in proximity alters the electronic environment of the adjacent C-X bonds, which can influence the rate of oxidative addition in cross-coupling reactions. nih.gov

Steric Effects : The steric hindrance around each halogen is different in each isomer. The fluorine atom is the smallest halogen, while iodine is the largest. The steric environment around the highly reactive C-I bond is different in the two isomers, which can affect the approach of the bulky palladium catalyst and thus the reaction kinetics.

An analogue such as 1-bromo-3-chloro-5-iodobenzene (B84608) (lacking the fluorine atom) would be expected to be more reactive in electrophilic substitution reactions (though still highly deactivated) compared to its fluorinated counterpart, as fluorine is a strong deactivating group. In cross-coupling reactions, the absence of the fluorine atom removes its electronic influence, potentially altering the relative reactivity of the C-I, C-Br, and C-Cl bonds in a subtle but measurable way. This comparative analysis is crucial for predicting reactivity and designing selective synthetic strategies for complex halogenated aromatics. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Research on 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution. researchgate.net For a molecule with the asymmetry of 1-bromo-5-chloro-2-fluoro-3-iodobenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment.

The substitution pattern of this compound leaves two protons on the aromatic ring. Due to the lack of symmetry, these protons are chemically non-equivalent and are expected to produce distinct signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy : The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different halogen substituents. jove.com Electron-withdrawing groups like halogens generally deshield aromatic protons, causing their signals to appear downfield, typically in the range of δ 7.0-8.5 ppm. mnstate.edu The two protons (H-4 and H-6) will exhibit coupling to each other, specifically a meta-coupling (⁴JHH), which typically has a small coupling constant (2-3 Hz). Furthermore, each proton will show coupling to the fluorine atom. H-4 will exhibit a para-coupling (⁵JHF), while H-6 will show a meta-coupling (⁴JHF). This will result in complex multiplet structures, likely appearing as doublet of doublets or more complex patterns for each proton.

¹³C NMR Spectroscopy : The molecule is expected to show six unique signals in the ¹³C NMR spectrum, corresponding to the six distinct carbon atoms of the benzene (B151609) ring. jove.com The chemical shifts will be in the aromatic region (typically δ 110-160 ppm). The carbons directly bonded to the electronegative halogen atoms will be significantly influenced. A key feature will be the presence of carbon-fluorine (C-F) coupling. The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF, typically 240-260 Hz). Other carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which provides crucial information for assigning the carbon signals. researchgate.net Carbons bonded to heavy atoms like bromine and especially iodine can sometimes show broader signals or have their chemical shifts influenced by the heavy atom effect. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on established principles for halogenated benzenes.

| Assignment | ¹H NMR | ¹³C NMR |

| Predicted Shift (δ, ppm) | Predicted Multiplicity | |

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | - |

| C-4 | 7.5-8.5 | ddd |

| C-5 | - | - |

| C-6 | 7.5-8.5 | ddd |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds. thermofisher.com

¹⁹F NMR Spectroscopy : The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal's multiplicity is determined by couplings to nearby protons. In this case, the fluorine at C-2 will couple to the proton at C-6 (meta-coupling, ⁴JHF) and the proton at C-4 (para-coupling, ⁵JHF). These coupling constants in aromatic systems are typically in the range of 2-10 Hz. huji.ac.il This would likely result in the ¹⁹F signal appearing as a doublet of doublets. wikipedia.org The wide chemical shift range of ¹⁹F NMR ensures that signals are generally well-resolved, even in complex molecules. thermofisher.com

Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on established principles for fluoroaromatic compounds.

| Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F at C-2 | -90 to -120 | dd | ⁴JHF, ⁵JHF |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this molecule. youtube.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum would reveal the scalar coupling between the two aromatic protons. A cross-peak would be observed connecting the signals of H-4 and H-6, confirming their meta relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached. mdpi.com The HSQC spectrum would show two cross-peaks, one connecting the H-4 signal to the C-4 signal and another connecting the H-6 signal to the C-6 signal. This allows for the direct and certain assignment of the protonated carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, and its fragmentation pattern offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula.

Exact Mass and Isotopic Pattern : The molecular formula for this compound is C₆H₂BrClFI. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion peak. This pattern would consist of a cluster of peaks (M, M+2, M+4, etc.) with specific relative intensities, which serves as a definitive fingerprint for a compound containing both bromine and chlorine. The calculated monoisotopic mass for C₆H₂⁷⁹Br³⁵ClFI is 333.8057 Da. An HRMS measurement matching this exact mass would provide strong confirmation of the compound's elemental composition.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₂BrClFI |

| Calculated Exact Mass ([M]⁺) | 333.8057 Da |

| Key Isotopic Feature | Characteristic M, M+2, M+4 pattern due to Br and Cl |

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure.

Expected Fragmentation : For aromatic compounds, the molecular ion peak ([M]⁺) is typically prominent due to the stability of the aromatic ring. libretexts.orgwhitman.edu The fragmentation of this compound would be dominated by the cleavage of the carbon-halogen bonds. The bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. Therefore, the most likely initial fragmentation event would be the loss of an iodine radical (·I) due to the weakness of the C-I bond, leading to a significant fragment ion at [M-127]⁺. Subsequent losses of bromine (·Br) and chlorine (·Cl) radicals from the molecular ion or other fragments would also be expected. The loss of a fluorine atom is much less likely. whitman.edu The complex isotopic patterns of bromine and chlorine would be retained in any fragments that contain these atoms, aiding in their identification.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound Predicted fragments based on relative C-X bond strengths.

| m/z (Monoisotopic) | Proposed Identity | Fragmentation Pathway |

| 334 | [C₆H₂BrClFI]⁺ | Molecular Ion [M]⁺ |

| 207 | [C₆H₂BrClF]⁺ | [M - I]⁺ |

| 255/257 | [C₆H₂ClFI]⁺ | [M - Br]⁺ |

| 299/301 | [C₆H₂BrFI]⁺ | [M - Cl]⁺ |

| 111 | [C₆H₂F]⁺ | Fragment resulting from multiple halogen losses |

Chromatographic Separations for Research Applications

Chromatographic techniques are fundamental in the study of this compound, providing essential methods for assessing its purity, monitoring the progress of chemical reactions, and isolating it from complex mixtures. The distinct electronic and steric properties imparted by the four different halogen substituents necessitate tailored chromatographic approaches for effective separation and analysis.

Gas Chromatography (GC) for Purity Assessment and Reaction Progress Monitoring

Gas chromatography (GC) is a standard and powerful technique for evaluating the purity of volatile and thermally stable compounds like this compound. It is frequently employed in quality control to confirm the identity and purity of synthesized batches of this and other halogenated aromatic compounds. rsc.org In research settings, GC is invaluable for real-time monitoring of reaction progress, allowing chemists to track the consumption of starting materials and the formation of products over time. ualberta.caresearchgate.net

For the analysis of polyhalogenated compounds, the choice of detector is critical. While a standard Flame Ionization Detector (FID) can be used, its response is proportional to the amount of organic sample being burned, which can be non-specific. ualberta.ca More advanced and selective detectors are often preferred. A halogen-specific detector (XSD), for instance, offers high selectivity for halogenated compounds by converting them into free halogens which are then measured. nih.govdavidsonanalytical.co.uk This results in very clean chromatograms with minimal interference from non-halogenated species. nih.govresearchgate.net The XSD's response varies between halogens, with a higher response for chlorine than for bromine. nih.gov Another option is the Electron Capture Detector (ECD), which is also highly sensitive to halogenated compounds. For unambiguous identification, especially in complex reaction mixtures, coupling GC with a mass spectrometer (GC-MS) is the method of choice, as it provides structural information alongside retention time data. nih.gov

The separation in GC is governed by the compound's volatility and its interaction with the stationary phase of the column. A typical GC analysis for halogenated benzenes would involve the conditions outlined in the table below.

| Parameter | Typical Specification | Rationale/Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., 30 m x 0.25 mm ID) | Provides high resolution and separation efficiency. |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Offers good selectivity for aromatic and halogenated compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS), Halogen-Specific Detector (XSD), or Electron Capture Detector (ECD) | Provides sensitive and/or selective detection of halogenated analytes. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis and purification of this compound. These techniques are particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. UPLC, utilizing smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com

The separation of halogenated benzenes by liquid chromatography is a nuanced process that can exploit various intermolecular interactions. rsc.org In reversed-phase (RP) HPLC, which is a common mode, separation is based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comsielc.com

For closely related halogenated isomers, specialized stationary phases can provide enhanced selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, for example, can separate compounds based on subtle differences in π-π interactions between the analyte and the stationary phase. chromforum.org Research has shown that halogen–π interactions can be effectively utilized for the separation of halogenated benzenes. rsc.orgresearchgate.net The strength of this interaction increases with the polarizability of the halogen, following the order F < Cl < Br < I. This principle is highly relevant for separating this compound from related impurities or byproducts. rsc.orgresearchgate.net Normal-phase liquid chromatography (NPLC) can also be employed to specifically examine these π-interactions by suppressing hydrophobic interactions. rsc.org

Detection in HPLC and UPLC is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which are suitable for aromatic compounds that absorb ultraviolet light. nih.govsigmaaldrich.com For higher sensitivity and structural confirmation, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is a powerful approach. nih.gov

| Parameter | Typical Specification | Mode of Action/Purpose |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, PFP, Phenyl-Hexyl) | Separates based on hydrophobicity and π-π interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column at different rates. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Detects UV-absorbing aromatic rings and provides structural data (MS). |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temperature | Ambient to ~40 °C | Can be adjusted to optimize separation efficiency and peak shape. chromforum.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com By measuring the absorption of infrared radiation, an IR spectrum is generated that serves as a unique molecular "fingerprint". For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of the benzene ring and the various carbon-halogen bonds.

The key diagnostic regions in the IR spectrum for this compound include:

Aromatic C-H Stretching: Weak absorptions typically appear above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: Two characteristic sharp absorption bands are expected, one around 1600 cm⁻¹ and another in the 1500–1430 cm⁻¹ region. spectroscopyonline.com

Carbon-Halogen (C-X) Stretching: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region (below 1500 cm⁻¹). The position of these bands is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of the C-H out-of-plane bending vibrations (wags), which typically occur between 900 and 650 cm⁻¹. The complex 1,2,3,5-tetrasubstitution pattern of this molecule would lead to a specific pattern in this region. spectroscopyonline.com

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aromatic C=C | Ring Stretching | ~1600 and 1500-1430 | Medium to Strong, Sharp |

| C-F | Stretching | 1400 - 1000 spectroscopyonline.com | Strong |

| C-Cl | Stretching | 850 - 500 spectroscopyonline.com | Strong |

| C-Br | Stretching | 690 - 500 spectroscopyonline.com | Strong |

| C-I | Stretching | 600 - 485 spectroscopyonline.com | Strong |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which may be weak or inactive in IR, often produce strong Raman signals.

For this compound, the Raman spectrum would provide valuable structural information. Studies on related molecules like benzene and hexachlorobenzene (B1673134) show that certain vibrations of the benzene ring are particularly prominent in Raman spectra. nih.govresearchgate.net These include the ring breathing mode and the C-C-C stretching and deformation modes. nih.govresearchgate.net The carbon-halogen bond vibrations also give rise to characteristic Raman shifts. As with IR spectroscopy, the frequency of these C-X vibrations is dependent on the mass of the halogen, with heavier halogens appearing at lower wavenumbers. nih.gov The Raman shifts for vibrations involving substituent atoms are generally found in the 100-400 cm⁻¹ range for C-Cl bonds, and this can be extrapolated for the other halogens. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C-H Stretching | ~3060 | Corresponds to the stretching of the C-H bonds on the aromatic ring. researchgate.net |

| Aromatic C-C Stretching | ~1500 - 1600 | Characteristic vibration of the benzene ring structure. nih.govresearchgate.net |

| Benzene Ring Breathing | ~1000 | A symmetric vibration of the entire ring, often strong in Raman. nih.govresearchgate.net |

| C-C-C Deformation | ~650 | In-plane bending of the carbon framework of the ring. nih.govresearchgate.net |

| Carbon-Halogen Vibrations | < 700 | Stretching and bending modes involving C-F, C-Cl, C-Br, and C-I bonds. The exact positions depend on the specific halogen. |

Computational and Theoretical Chemistry Studies of 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of a molecule. For 1-Bromo-5-chloro-2-fluoro-3-iodobenzene, such studies would provide a foundational understanding of its stability, electronic properties, and reactivity.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. For this compound, an ESP map would highlight the electron-rich and electron-deficient areas, offering further clues about its reactivity towards electrophiles and nucleophiles. A more quantitative analysis of the charge distribution can be obtained through methods like Mulliken or Natural Bond Orbital (NBO) population analysis, which assign partial charges to each atom.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Search and Energy Barrier Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy or energy barrier for the reaction can be determined. This information is crucial for predicting the feasibility and rate of a reaction. For instance, in a nucleophilic aromatic substitution reaction, calculations could determine which of the four halogens is most readily displaced by identifying the lowest energy pathway.

Solvent Effects Modeling in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent on the reaction. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in a more realistic environment. This would be particularly important for understanding reactions of this compound in different solvent conditions.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of molecules, providing valuable insights into their structural and electronic properties. For a complex molecule like this compound, where experimental data may be scarce, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are of significant interest. These computational methods, primarily based on Density Functional Theory (DFT), allow for the elucidation of spectroscopic features that can aid in the identification and characterization of the compound.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become a standard tool in the structural elucidation of organic molecules. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These calculations are typically performed using DFT methods, with various functionals and basis sets available to achieve a balance between accuracy and computational cost.

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is crucial for its characterization. The positions of the two protons on the aromatic ring are influenced by the electronic effects of the four different halogen substituents. The electronegativity and anisotropic effects of bromine, chlorine, fluorine, and iodine atoms will each contribute uniquely to the shielding or deshielding of the nearby protons and carbon atoms.

Computational models would typically involve geometry optimization of the molecule, followed by the calculation of NMR shielding constants using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. The choice of DFT functional (e.g., B3LYP, M06-2X, or others) and a suitable basis set (e.g., 6-311+G(d,p)) is critical for obtaining accurate predictions. Furthermore, to mimic experimental conditions, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.5 - 7.8 | - |

| H-6 | 7.2 - 7.5 | - |

| C-1 | - | 115 - 120 |

| C-2 | - | 155 - 160 (JC-F ≈ 240-250 Hz) |

| C-3 | - | 95 - 100 |

| C-4 | - | 130 - 135 |

| C-5 | - | 138 - 142 |

| C-6 | - | 128 - 132 |

Note: These are hypothetical values based on general principles of NMR spectroscopy and substituent effects of halogens. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry, again primarily through DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra.

For this compound, the calculated vibrational spectrum would be complex due to its low symmetry and the presence of four heavy halogen atoms. The vibrational modes would include C-H stretching, C-C stretching of the aromatic ring, in-plane and out-of-plane C-H bending, and various vibrations involving the carbon-halogen bonds (C-Br, C-Cl, C-F, and C-I).

The calculation process involves optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

The predicted IR and Raman spectra would show characteristic bands for the substituted benzene (B151609) ring. For instance, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. The positions of the carbon-halogen stretching frequencies are highly dependent on the mass of the halogen, with C-F stretching appearing at higher wavenumbers (around 1200-1000 cm⁻¹) compared to C-Cl (around 800-600 cm⁻¹), C-Br (around 600-500 cm⁻¹), and C-I (around 500-400 cm⁻¹) vibrations.

A hypothetical data table of selected predicted vibrational frequencies is presented below to illustrate the expected regions for key vibrational modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| Aromatic C-H In-plane Bend | 1150 - 1000 | Medium | Medium |

| C-Cl Stretch | 850 - 750 | Strong | Medium |

| Aromatic C-H Out-of-plane Bend | 900 - 800 | Strong | Weak |

| C-Br Stretch | 700 - 600 | Strong | Strong |

| C-I Stretch | 600 - 500 | Strong | Very Strong |

Note: These are generalized frequency ranges for the specified vibrational modes. Precise frequencies and intensities would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. For this compound, MD simulations can be employed to understand how molecules of this compound interact with each other in a condensed phase (liquid or solid) or with solvent molecules in a solution.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as translational and rotational motion, conformational changes, and the formation and breaking of non-covalent interactions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

A key aspect of the intermolecular interactions of this compound is the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of halogen bonding increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Therefore, the iodine and bromine atoms in the molecule are expected to be the primary sites for halogen bonding.

MD simulations could be used to investigate the preferred orientations and interaction energies between two or more molecules of this compound. For instance, simulations could reveal the formation of dimers or larger aggregates in a non-polar solvent, driven by a combination of halogen bonding, dipole-dipole interactions, and van der Waals forces. The simulations would provide quantitative data on radial distribution functions, which describe the probability of finding one atom at a certain distance from another, offering a clear picture of the local molecular structure.

The following table summarizes the types of intermolecular interactions that could be studied for this compound using molecular dynamics simulations.

| Type of Interaction | Description | Key Atoms Involved |

|---|---|---|

| Halogen Bonding | Non-covalent interaction where a halogen atom acts as an electrophile. | I, Br, Cl with electron-rich regions of neighboring molecules. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The overall molecular dipole resulting from the polar C-X bonds. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene rings of adjacent molecules. |

Through such simulations, a deeper understanding of the structure-property relationships of this compound at the molecular level can be achieved, which is essential for predicting its behavior in various chemical and biological systems.

Applications in Advanced Materials Science Featuring 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Organic Electronics and Photonics

The field of organic electronics and photonics relies on the precise design of organic molecules to control their electronic and optical properties. Halogenated aromatic compounds are fundamental to this endeavor, serving as key intermediates in the synthesis of active materials. The strategic placement of bromine, chlorine, fluorine, and iodine on the 1-Bromo-5-chloro-2-fluoro-3-iodobenzene ring allows for a programmed introduction of various functional groups through a series of cross-coupling reactions. This adaptability makes it a valuable precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemicalbook.comchemicalbook.comchemicalbook.com

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the design of materials for OLEDs and OPVs, the ability to fine-tune the molecular architecture is essential for optimizing device performance. This compound serves as a foundational scaffold for building the complex, multi-ring aromatic structures that are often at the core of these devices. The distinct reactivity of the halogens—with the carbon-iodine bond being the most susceptible to cleavage, followed by the carbon-bromine and carbon-chlorine bonds—allows for a stepwise and regioselective synthesis.

This hierarchical reactivity is exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce different aryl or heteroaryl groups at specific positions. For instance, the iodine atom can be selectively replaced first, followed by the bromine atom, and then the chlorine atom under increasingly rigorous reaction conditions. This enables the construction of asymmetric molecules with precisely controlled electronic properties, which is a key requirement for efficient light emission in OLEDs and charge separation in OPVs. The introduction of a fluorine atom also contributes to modifying the electronic characteristics of the final molecule, making it a desirable feature for advanced materials.

Synthesis of Charge Transport Materials

Efficient charge transport—the movement of electrons and holes—is crucial for the performance of organic electronic devices. This compound is a valuable building block for the synthesis of both hole-transporting and electron-transporting materials. The ability to sequentially functionalize the benzene (B151609) ring allows for the creation of extended π-conjugated systems, which are essential for facilitating charge mobility.

The synthesis of complex molecules like asymmetric terphenyl dinitriles and other multi-ring aromatic structures can be initiated from trihaloarenes, illustrating the potential of this compound as a starting material for even more complex systems. By carefully selecting the coupling partners in sequential cross-coupling reactions, researchers can design molecules with the desired energy levels (HOMO and LUMO) and intermolecular packing to enhance charge transport.

Polymer Chemistry and Functional Coatings

The versatility of this compound extends into the realm of polymer chemistry, where it can be used to create polymers with specialized properties for a range of applications, including functional coatings. Halogenated aromatics are integral to the synthesis of various polymers, and the multiple reactive sites on this compound offer unique opportunities for polymer design.

Monomers for Tailored Polymer Architectures

As a multifunctional monomer, this compound can participate in various polymerization reactions. The presence of multiple reactive halogen sites allows for the formation of cross-linked or branched polymer architectures. For example, by engaging the different halogen atoms in sequential polymerization steps, it is possible to create well-defined polymer structures that would be difficult to achieve with less functionalized monomers. This control over the polymer architecture is critical for tailoring the mechanical, thermal, and electronic properties of the resulting material.

Design of Specialty Coatings with Tunable Properties

The incorporation of this compound into polymer backbones can impart desirable properties to specialty coatings. The presence of halogen atoms, particularly fluorine, can enhance thermal stability, chemical resistance, and hydrophobicity. By using this compound as a monomer or a cross-linking agent, coatings with tunable refractive indices, dielectric constants, and surface energies can be developed for applications in optics, electronics, and protective finishes.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering involves the design of solid-state structures. The halogen atoms on this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used to direct the assembly of molecules into well-ordered supramolecular structures and crystalline solids.

Halogen Bonding Interactions in Crystal Structures

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a Lewis base or an electron-rich aromatic surface. nih.govacs.org In polyhalogenated compounds like this compound, the strength of the σ-hole and the resulting halogen bond is directly related to the identity of the halogen atom, following the general trend I > Br > Cl > F. acs.org This hierarchy allows for predictable and selective interactions, which are fundamental to crystal engineering.

The crystal structures of polyhalogenated arenes are often governed by a network of these interactions. nih.gov Halogen-halogen contacts are typically classified into two main types based on their geometry. nih.govresearchgate.net

Type-I interactions: Characterized by symmetric contacts where the two C–X⋯X angles (θ1 and θ2) are approximately equal.

Type-II interactions: Feature a more linear C–X⋯X geometry, with one angle (θ1) approaching 180° and the other (θ2) nearing 90°. This geometry is characteristic of true halogen bonds, where the electrophilic σ-hole of one halogen interacts with the nucleophilic equatorial belt of another. nih.govresearchgate.net

In the crystal lattice of a molecule like this compound, one can expect to observe a complex network of these interactions. The iodine atom, having the largest and most positive σ-hole, would be the strongest halogen bond donor. It can form robust interactions with Lewis bases or with the electron-rich regions of other halogen atoms (e.g., C–I⋯Br or C–I⋯Cl). Research on closely related trihalogenated nitrobenzenes has shown that these interactions direct the crystal packing, sometimes leading to unusual polarized bonds where a more electronegative atom acts as a donor to a less electronegative one (e.g., Brδ+⋯Iδ-). nih.govresearchgate.net

The presence of multiple, distinct halogens allows for a high degree of control over the resulting solid-state structure. By strategically positioning these functional groups, chemists can guide the assembly of molecules into specific, desired arrangements, influencing the material's bulk properties.

| Interaction Type | Description | Typical Geometry (Angles) | Relative Strength |

|---|---|---|---|

| C–I···B | Iodine as halogen bond donor to a Lewis Base (B). | C–I···B angle ≈ 180° | Strongest |

| C–Br···B | Bromine as halogen bond donor to a Lewis Base (B). | C–Br···B angle ≈ 180° | Strong |

| C–Cl···B | Chlorine as halogen bond donor to a Lewis Base (B). | C–Cl···B angle ≈ 180° | Moderate |

| C–X···X (Type-II) | Interaction between the σ-hole of one halogen and the equatorial region of another. | θ1 ≈ 180°, θ2 ≈ 90° | Variable |

| C–X···π | Interaction between a halogen's σ-hole and an aromatic π-system. | Variable | Moderate |

Self-Assembly of Polyhalogenated Arenes into Ordered Materials

The directionality and tunable strength of halogen bonds make them powerful tools for programming the self-assembly of molecules into ordered, supramolecular materials. acs.org For polyhalogenated arenes, these interactions, often in concert with other non-covalent forces like π-π stacking, dictate the formation of higher-order structures such as tapes, sheets, or complex three-dimensional networks.

For instance, studies on similar molecules have shown that strong C–I⋯N halogen bonds can successfully compete with π-π interactions to form co-crystals. researchgate.net Conversely, in other systems, π-π stacking is the dominant organizing force. The specific balance of these forces is subtle and depends on the precise arrangement of substituents on the aromatic core. The strategic placement of four different halogens, as in this compound, offers a sophisticated platform for fine-tuning this balance to create materials with targeted topologies and properties, which is particularly relevant for the development of organic electronic devices. chemicalbook.comchemicalbook.com

| Non-Covalent Interaction | Key Characteristics | Role in Self-Assembly |

|---|---|---|

| Halogen Bonding | Highly directional, tunable strength (I > Br > Cl > F). | Provides precise control over molecular orientation and packing. Primary structure-directing force. |

| π-π Stacking | Weaker, less directional attraction between aromatic rings. | Contributes to the stabilization of layered structures and columnar assemblies. |

| Hydrogen Bonding | Strong, directional interaction involving a hydrogen atom and an electronegative atom. | A primary organizing force, though absent in unsubstituted this compound. |

| Van der Waals Forces | Weak, non-directional, and ubiquitous. | Contribute to overall crystal packing density and stability. |

Non-Covalent Interactions in Molecular Recognition

Molecular recognition, the specific binding of one molecule to another, is the foundation of many biological and chemical processes. This phenomenon is driven by the cumulative effect of multiple, weak non-covalent interactions. mdpi.comresearchgate.net Halogen bonds are increasingly recognized as crucial contributors to highly specific molecular recognition events, operating in a manner analogous to the more widely studied hydrogen bond. acs.org

The distinct electronic character of the four halogen atoms in this compound makes it a candidate for complex molecular recognition studies. Each halogen presents a potential interaction site with a unique combination of size, polarizability, and σ-hole intensity. This allows the molecule to selectively interact with complementary surfaces or host molecules that have appropriately positioned Lewis basic sites.

The role of halogen bonding in molecular recognition is evident in biological systems, where halogenated drugs often owe their efficacy to specific halogen bond-mediated interactions with protein receptors. acs.org The orchestrated cooperation of many weak interactions is necessary to achieve strong and selective binding. researchgate.net In the context of materials science, this principle is applied to the design of molecular sensors, chiral separation agents, and systems for controlled guest encapsulation. The enantioselective recognition of some halogenated compounds, for example, can be mediated by the formation of halogen-bonded complexes. acs.org The multifaceted nature of this compound, with its four distinct halogen recognition sites, provides a versatile scaffold for engineering materials that rely on precise molecular recognition.

| Interaction | Physical Basis | Significance in Recognition |

|---|---|---|

| Halogen Bonding | Electrostatic and charge-transfer between a halogen's σ-hole and a Lewis base. | Provides high specificity and directionality, crucial for orienting molecules for optimal binding. |

| Electrostatic Interactions | Attraction or repulsion between permanent charges, dipoles, or quadrupoles. | Long-range forces that guide molecules toward a binding site. researchgate.net |

| π-π Stacking | Attraction between electron-rich and electron-poor aromatic rings. | Important for the recognition of flat, aromatic molecules and for stabilizing binding complexes. |

| Van der Waals Forces | Induced dipole interactions from fluctuating electron densities. | Contribute to binding affinity through close surface-to-surface complementarity (shape recognition). |

Applications in Medicinal Chemistry and Pharmaceutical Intermediate Synthesis Utilizing 1 Bromo 5 Chloro 2 Fluoro 3 Iodobenzene

Scaffold for the Synthesis of Bioactive Small Molecules

The core structure of 1-bromo-5-chloro-2-fluoro-3-iodobenzene is an ideal scaffold for generating novel, bioactive small molecules. The presence of bromine, chlorine, fluorine, and iodine atoms provides multiple, distinct reaction sites that can be addressed in a controlled manner to build intricate organic compounds. Halogen atoms are known to influence a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, and can engage in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

The primary strategy for utilizing this compound involves exploiting the differential reactivity of its carbon-halogen bonds in cross-coupling reactions. The bond strength to carbon increases in the order of I < Br < Cl < F, which means the carbon-iodine bond is the most reactive and the carbon-fluorine bond is the least reactive. This reactivity hierarchy allows for the stepwise and regioselective introduction of pharmacologically relevant moieties.

Chemists can perform a reaction, such as a Suzuki or Sonogashira coupling, that selectively targets the most labile carbon-iodine bond, leaving the other halogen sites untouched. Following this initial modification, a subsequent coupling reaction can be carried out under different conditions to target the carbon-bromine bond. This sequential approach enables the precise and controlled assembly of complex molecules, such as asymmetric biaryl and terphenyl structures, which are common motifs in drug candidates. researchgate.net

Table 1: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Halogen Position | Bond Type | Relative Reactivity | Potential Coupling Reactions |

| Iodine (at C3) | C-I | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Bromine (at C1) | C-Br | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Chlorine (at C5) | C-Cl | Moderate | Suzuki, Buchwald-Hartwig (requires specific catalysts) |

| Fluorine (at C2) | C-F | Lowest | Generally unreactive in cross-coupling |

Derivatization is a critical process in medicinal chemistry where a lead compound is systematically modified to improve its biological profile. This compound is an excellent starting material for such derivatization strategies. After an initial pharmacophore is installed by targeting the iodo or bromo positions, the remaining halogen sites can be used to introduce a variety of substituents.

These modifications are designed to fine-tune the molecule's properties, including:

Potency: Enhancing the binding affinity to the biological target.

Selectivity: Minimizing off-target effects by ensuring the molecule binds preferentially to the desired target.

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the drug reaches its target and is cleared from the body appropriately.

Intermediates in Drug Discovery and Development